2-(Allylamino)benzoic acid
Overview
Description
2-(Allylamino)benzoic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzoic acid, where an allylamino group is attached to the second carbon of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)benzoic acid typically involves the reaction of anthranilic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of anthranilic acid attacks the allyl chloride, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-(Allylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Allylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The allylamino group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: The parent compound of 2-(Allylamino)benzoic acid, lacking the allyl group.
2-Aminobenzoic acid: Similar structure but without the allyl substitution.
2-(Methylamino)benzoic acid: Similar structure with a methyl group instead of an allyl group.
Uniqueness
This compound is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, making it valuable in material science and drug development.
Biological Activity
Overview
2-(Allylamino)benzoic acid, with the molecular formula C10H11NO2 and CAS number 57397-97-4, is a derivative of benzoic acid characterized by the presence of an allylamino group. This compound is gaining attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the nucleophilic substitution reaction between anthranilic acid and allyl chloride in the presence of a base like sodium hydroxide. The reaction conditions can be optimized to enhance yield and purity. The compound's unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, which can further modify its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The allylamino group can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound's binding affinity to enzymes or receptors. This interaction may lead to alterations in enzymatic activity or cellular signaling pathways, contributing to its pharmacological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to enhance proteasome activity suggests a role in promoting protein degradation pathways that are often dysregulated in cancer cells .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
Anthranilic Acid | Lacks allyl group | Antimicrobial; less potent |
2-Aminobenzoic Acid | Similar structure without allyl substitution | Moderate antimicrobial activity |
2-(Methylamino)benzoic Acid | Methyl group instead of allyl | Limited anticancer properties |
This compound | Unique allyl group enhances reactivity | Strong antimicrobial and anticancer effects |
The presence of the allylamino group in this compound differentiates it from its analogs by enhancing its chemical reactivity and biological activity. This uniqueness may provide a basis for developing new therapeutic agents targeting specific diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acid demonstrated that this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) significantly lower than that of anthranilic acid .
- Cancer Cell Apoptosis : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic markers compared to untreated controls. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 50 µM .
Properties
IUPAC Name |
2-(prop-2-enylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSLLVVIUMRHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364525 | |
Record name | 2-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168180-19-6 | |
Record name | 2-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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